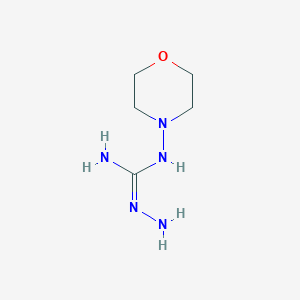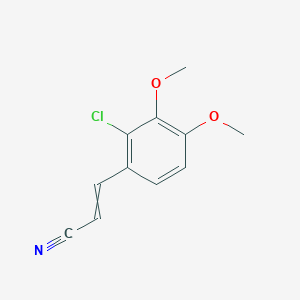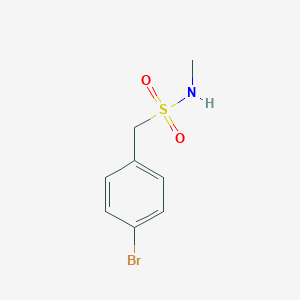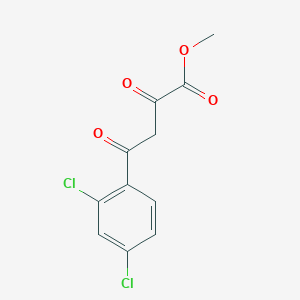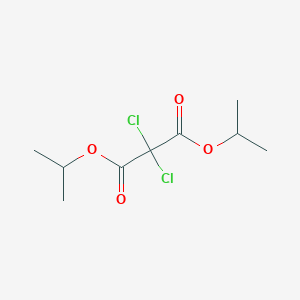
Diisopropyl dichloromalonate
Descripción general
Descripción
Diisopropyl dichloromalonate is an organic compound with the molecular formula C9H14Cl2O4. It is a derivative of malonic acid, where two chlorine atoms replace the hydrogen atoms on the central carbon, and the carboxyl groups are esterified with isopropyl alcohol. This compound is known for its reactivity due to the presence of two chlorine atoms, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl dichloromalonate can be synthesized through the chlorination of diisopropyl malonate. The process involves the reaction of diisopropyl malonate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where diisopropyl malonate is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl dichloromalonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to diisopropyl malonate using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form diisopropyl malonate and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for converting this compound to diisopropyl malonate.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used to hydrolyze the compound under reflux conditions.
Major Products Formed
Substitution Reactions: Products include diisopropyl azidomalonate, diisopropyl thiocyanatomalonate, and various amide derivatives.
Reduction: The major product is diisopropyl malonate.
Hydrolysis: The products are diisopropyl malonate and hydrochloric acid.
Aplicaciones Científicas De Investigación
Diisopropyl dichloromalonate is used in various scientific research applications, including:
Synthesis of Malonic Acid Derivatives: It serves as a precursor for the synthesis of diverse malonic acid derivatives, which are important in medicinal chemistry and materials science.
Michael Addition Reactions: The compound acts as a Michael acceptor in reactions with nucleophiles, enabling the construction of complex molecules with precise control over stereochemistry.
Decarboxylative Aldol Reactions: It is employed in decarboxylative aldol reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and natural products.
C-H Activation Reactions: Recent research has explored its potential in C-H activation reactions, which involve functionalizing unreactive C-H bonds directly.
Mecanismo De Acción
The mechanism of action of diisopropyl dichloromalonate involves its reactivity due to the presence of two chlorine atoms. These chlorine atoms can be readily substituted by nucleophiles, making the compound a versatile intermediate in organic synthesis. The compound can also undergo hydrolysis and reduction reactions, further expanding its utility in chemical transformations .
Comparación Con Compuestos Similares
Diisopropyl dichloromalonate can be compared with other similar compounds such as:
Diisopropyl malonate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Diethyl malonate: Similar structure but with ethyl groups instead of isopropyl groups, leading to different reactivity and physical properties.
Dimethyl malonate: Another similar compound with methyl groups, used in different synthetic applications due to its smaller size and different steric effects.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of chlorine atoms, making it a valuable intermediate for synthesizing a wide range of derivatives .
Propiedades
IUPAC Name |
dipropan-2-yl 2,2-dichloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXFUQTKUGSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938495 | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174300-34-6 | |
| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


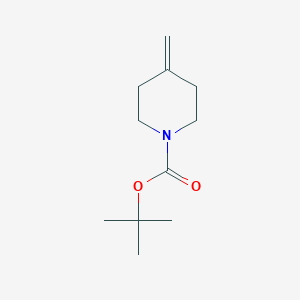
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
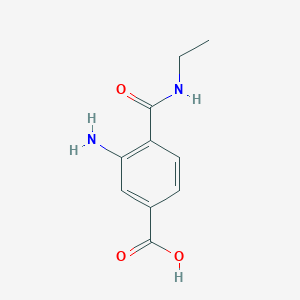
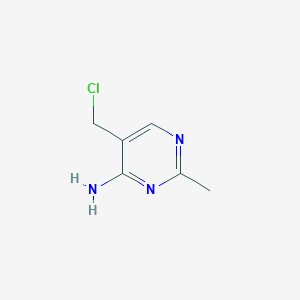
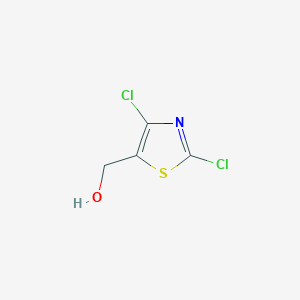
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
